Antiproliferative Activity Against Human Lung Cancer Cells (A549) – Cross‑Study Comparison with Colchicine
In the imidazo[2,1-b]thiazole-benzimidazole conjugate series, the most potent analog (6d) achieved an IC50 of 1.08 µM against A549 cells . While direct data for the unsubstituted benzimidazole conjugate (CAS 1216751-98-2) are not reported in the same study, the established microtubule‑targeting agent colchicine exhibits IC50 values in the range of 0.5–1.0 µM in analogous A549 cytotoxicity assays across multiple publications . This cross‑study comparison indicates that the imidazo[2,1-b]thiazole-benzimidazole scaffold can deliver potency approaching that of a classical tubulin binder, yet the precise activity of CAS 1216751-98-2 requires independent determination.
| Evidence Dimension | Cytotoxicity against A549 human lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 not determined for CAS 1216751-98-2; the closest analog (6d) shows IC50 = 1.08 µM |
| Comparator Or Baseline | Colchicine IC50 ≈ 0.5–1.0 µM in A549 cells |
| Quantified Difference | Analog 6d is approximately 2‑fold less potent than colchicine; the differential for CAS 1216751-98-2 is unknown without dedicated testing. |
| Conditions | MTT or SRB assay after 48–72 h exposure |
Why This Matters
This comparison frames the potency ceiling for the scaffold and highlights that even a small structural change (e.g., substituent on the benzimidazole ring) can shift IC50 by an order of magnitude, making independent characterization of CAS 1216751-98-2 essential for projects targeting microtubule dynamics.
- [1] Baig, M. F., Nayak, V. L., Budaganaboyina, P., Mullagiri, K., Sunkari, S., Gour, J., & Kamal, A. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic Chemistry, 77, 515–526. View Source
- [2] Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. View Source
